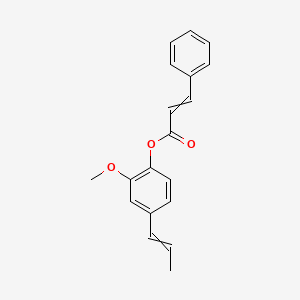methanone CAS No. 825595-94-6](/img/structure/B14210533.png)
[(2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylmethanone is an organic compound that features a pyran ring fused with a phenyl group
Méthodes De Préparation
The synthesis of (2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethyl-3,6-dihydro-2H-pyran and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as a Lewis acid (e.g., aluminum chloride) to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
(2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylmethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylmethanone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
(2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylmethanone can be compared with other similar compounds, such as:
(2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylmethanol: This compound differs by having a hydroxyl group instead of a ketone group.
(2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylethanone: This compound has an ethyl group instead of a methanone group.
(2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylamine: This compound features an amine group instead of a methanone group.
The uniqueness of (2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylmethanone lies in its specific structural configuration and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
825595-94-6 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
[(2S)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C14H16O2/c1-10-8-13(16-9-11(10)2)14(15)12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3/t13-/m0/s1 |
Clé InChI |
UQZTZHZDXPQMPU-ZDUSSCGKSA-N |
SMILES isomérique |
CC1=C(CO[C@@H](C1)C(=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1=C(COC(C1)C(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


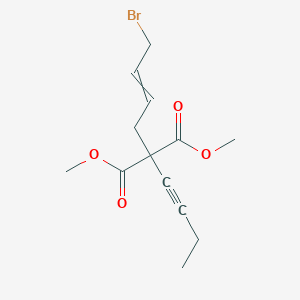
![4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide](/img/structure/B14210459.png)

![Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14210469.png)
![L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210473.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14210474.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl-](/img/structure/B14210475.png)
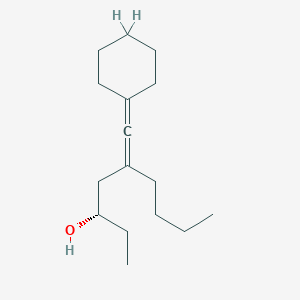
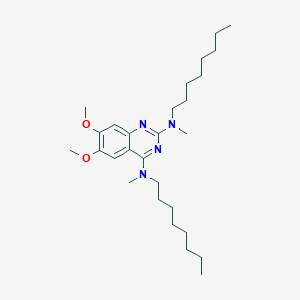
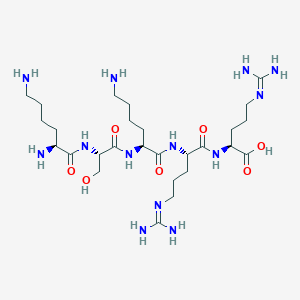
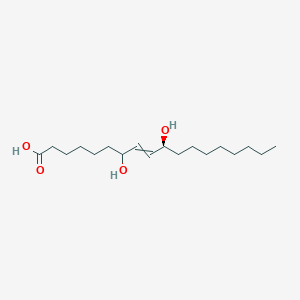
![2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]-](/img/structure/B14210515.png)
